PI4KIIIβ Inhibitory Activity: Optimized 5-Phenylthiazol-2-amine Derivatives Outperform Parent PIK93 Scaffold
Structural optimization of 5-phenylthiazol-2-amine derivatives yielded compounds 16 and 43, which demonstrated significantly enhanced PI4KIIIβ inhibitory activity compared to the parent scaffold PIK93 [1]. The optimized derivatives also exhibited superior PI4KIIIβ selective inhibition, with mechanistic studies confirming more effective suppression of the PI3K/AKT pathway, thereby inducing cancer cell apoptosis and G2/M phase cell cycle arrest [1].
| Evidence Dimension | PI4KIIIβ inhibitory potency and downstream pathway suppression |
|---|---|
| Target Compound Data | Compounds 16 and 43 (5-phenylthiazol-2-amine derivatives) demonstrated superior PI4KIIIβ selective inhibitory activity |
| Comparator Or Baseline | PIK93 (parent scaffold) |
| Quantified Difference | Superior PI4KIIIβ selective inhibitory and antiproliferative activity; more effective PI3K/AKT pathway inhibition |
| Conditions | In vitro kinase inhibition assays and mechanistic pathway analysis in cancer cell models |
Why This Matters
Selection of 5-phenylthiazol-2-amine as a synthetic starting point provides access to derivatives with enhanced target engagement relative to the established PIK93 scaffold, offering improved biochemical potency for PI4KIIIβ-targeted oncology programs.
- [1] Wang B, Hao S, Han F, et al. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. J Med Chem. 2025;68(6):6270-6291. View Source
